NA,Na-dibenzyl-L-tryptophan
Description
NA,Na-Dibenzyl-L-tryptophan is a chemically modified derivative of the essential amino acid L-tryptophan, featuring two benzyl groups attached to the alpha-amino nitrogen (N,N-dibenzylation). This modification enhances its lipophilicity and stability, making it a valuable intermediate in organic synthesis, particularly for synthesizing biologically active indole alkaloids and peptide mimetics . The compound’s molecular formula is C₂₆H₂₆N₂O₂, with a molecular weight of 398.51 g/mol. It is typically synthesized via reductive amination using benzaldehyde and sodium cyanoborohydride, yielding a methyl ester derivative (e.g., methyl N,N-dibenzyl-L-tryptophanate) .
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m0/s1 |
InChI Key |
KWVIYTNTSHGWBK-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer–Speier esterification, where tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This method ensures the enantiomeric purity of the product.
Industrial Production Methods: Industrial production of NA,Na-dibenzyl-L-tryptophan may involve large-scale esterification processes using green solvents such as cyclohexane or methyl tetrahydrofuran (Me-THF) to avoid hazardous solvents and ensure high yields . The process is optimized to maintain the purity and enantiomeric excess of the compound.
Chemical Reactions Analysis
Types of Reactions: NA,Na-dibenzyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents such as oxaziridine.
Reduction: The benzyl groups can be selectively reduced under hydrogenation conditions.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxaziridine reagents for selective oxidation of the indole ring.
Reduction: Hydrogen gas with a palladium catalyst for benzyl group reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation: Formation of indole-based alkaloid derivatives.
Reduction: Removal of benzyl groups to yield L-tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Scientific Research Applications
NA,Na-dibenzyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its role in protein interactions and as a model compound for understanding tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of serotonin pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis
Mechanism of Action
The mechanism of action of NA,Na-dibenzyl-L-tryptophan involves its interaction with various molecular targets:
Molecular Targets: The indole ring interacts with cationic molecules through cation–π interactions, influencing protein structure and function.
Pathways Involved: The compound can modulate serotonin pathways by acting as a precursor to serotonin synthesis, affecting neurotransmission and mood regulation.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : N-Boc-L-tryptophan is synthesized in higher yields (69%) compared to NA,Na-dibenzyl-L-tryptophan (31%), reflecting the challenges of introducing two benzyl groups versus a single Boc group .
- Reaction Time : Dibenzylation requires prolonged reaction times (7 days vs. 24 hours for Boc protection), likely due to steric hindrance from the bulky benzyl groups .
- Thermal Stability : The Boc-protected derivative exhibits a well-defined melting point (136–138°C), while the dibenzyl analog’s melting point is unreported, possibly due to its oily or amorphous nature .
Functional and Analytical Comparisons
(a) Lipophilicity and Bioactivity
- This compound’s increased lipophilicity (from benzyl groups) enhances its membrane permeability, making it suitable for drug delivery systems. In contrast, N-Boc-L-tryptophan is primarily used as a transient protective group in peptide synthesis .
- L-Tryptophan, lacking modifications, serves as a precursor for serotonin and melatonin, with applications in dietary supplements and neurological research .
(b) Analytical Characterization
- NMR Data : N-Boc-L-tryptophan exhibits distinct ^1H-NMR signals (e.g., 1.43 ppm for Boc methyl groups), whereas this compound’s aromatic protons (benzyl groups) dominate its spectrum .
- Chromatographic Methods: L-Tryptophan and its analogs are quantified using advanced techniques like nano-liquid chromatography (nano-LC) with monolithic columns, ensuring high sensitivity for purity assessments .
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